2-Aminoethaneselenonic acid
Description
2-Aminoethaneselenonic acid (chemical formula: C₂H₇NO₃Se) is an organoselenium compound characterized by a selenonic acid (-SeO₃H) functional group attached to an ethylamine backbone. This compound is structurally analogous to 2-aminoethanesulfonic acid (taurine) but replaces sulfur with selenium, a heavier chalcogen. Selenonic acids are known for their strong acidity and redox activity, making them relevant in biochemical and catalytic applications .
Properties
CAS No. |
16698-41-2 |
|---|---|
Molecular Formula |
C2H7NO3Se |
Molecular Weight |
172.05 g/mol |
IUPAC Name |
2-aminoethaneselenonic acid |
InChI |
InChI=1S/C2H7NO3Se/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) |
InChI Key |
CCIFFQWCGIGQGI-UHFFFAOYSA-N |
SMILES |
C(C[Se](=O)(=O)O)N |
Canonical SMILES |
C(C[Se](=O)(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
2-Aminoethanesulfonic Acid (Taurine)
- Formula: C₂H₇NO₃S
- Key Differences: Acidity: The selenonic acid group (-SeO₃H) in 2-aminoethaneselenonic acid is more acidic (pKa ~1–2) than the sulfonic acid group (-SO₃H, pKa ~1.5–2.5) due to selenium’s larger atomic radius and lower electronegativity . Stability: Selenium derivatives are generally less stable than sulfur analogues under oxidative conditions, forming selenoxides more readily . Biological Activity: Taurine is a critical osmolyte and neurotransmitter, while selenium analogues are explored for antioxidant properties but exhibit higher toxicity .
2-(N-Cyclohexylamino)-ethanesulfonic Acid (CHES)
- Formula: C₈H₁₇NO₃S
- Key Differences: Buffer Capacity: CHES is a zwitterionic buffer (effective pH 8.6–10.0), whereas this compound’s buffering range is uncharacterized but expected to be lower due to stronger acidity . Applications: CHES is widely used in biochemical assays, while selenium derivatives are niche reagents in organometallic synthesis .
2-Hydroxyaminoacetic Acid
- Formula: C₂H₅NO₃
- Key Differences: Functional Groups: The hydroxylamino (-NHOH) group contrasts with the selenonic acid group, resulting in distinct redox behavior. Hydroxyaminoacetic acid is less acidic (pKa ~4–5) . Toxicity: Hydroxyaminoacetic acid lacks the heavy-metal-associated hazards of selenium compounds .
Physicochemical Properties
| Property | This compound | 2-Aminoethanesulfonic Acid | CHES Buffer |
|---|---|---|---|
| Molecular Weight | ~170.05 g/mol | ~125.15 g/mol | ~207.29 g/mol |
| Acidity (pKa) | ~1–2 (estimated) | ~1.5–2.5 | ~9.3 (amine group) |
| Solubility | High in polar solvents | High in water | Moderate in water |
| Thermal Stability | Moderate (decomposes >200°C) | High (>300°C) | High (>250°C) |
Q & A
Q. What statistical approaches resolve contradictions in reported biochemical activity data for this compound?
- Methodological Answer : Use hierarchical linear modeling (HLM) to account for clustered data (e.g., repeated measurements across labs). Meta-analysis of published IC₅₀ values with random-effects models can quantify heterogeneity. Sensitivity analyses should exclude outliers and adjust for confounding variables (e.g., assay type) .
Q. Which advanced techniques characterize the interaction of this compound with metalloproteins?
- Methodological Answer : X-ray crystallography or cryo-electron microscopy (cryo-EM) can resolve binding sites. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd), while inductively coupled plasma mass spectrometry (ICP-MS) tracks selenium incorporation into proteins. Validate with site-directed mutagenesis .
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as selenoxide elimination. Molecular dynamics (MD) simulations in implicit solvent models (e.g., TIP3P) predict membrane permeability. Cross-validate with experimental kinetic data .
Q. What strategies mitigate batch-to-batch variability in synthesizing this compound for reproducibility?
- Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., pH, temperature) via design of experiments (DoE). Use high-performance liquid chromatography (HPLC) with UV/Vis detection for purity checks. Document protocols in compliance with FAIR data principles .
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